4-Chloro-3-methyl-2-pyridinemethanol 1-Oxide
Description
Key Geometrical Features:
- N-O Bond Length : The semipolar N→O bond in pyridine N-oxides averages 1.28–1.34 Å. For this compound, computational models predict a similar bond length (~1.28 Å), slightly shorter than non-oxidized pyridine derivatives due to resonance stabilization.
- Ring Bond Angles :
- The ipso angle (C2-C1-C5) at the chloro-substituted carbon is enlarged (~119.9°) compared to unsubstituted pyridine N-oxide (117.7°), a trend attributed to electron-withdrawing chloro groups increasing ring strain.
- The methyl group at position 3 introduces minor steric hindrance, slightly reducing adjacent bond angles.
Conformational Flexibility:
The hydroxymethyl group at position 2 exhibits rotational freedom, allowing two primary conformers:
- Extended : The -CH$$_2$$OH group projects away from the ring, minimizing steric clashes.
- Folded : The hydroxyl oxygen interacts with the N-oxide group via intramolecular hydrogen bonding (O-H⋯O), stabilizing this conformation in polar solvents.
| Parameter | Predicted Value (Å/°) | Source |
|---|---|---|
| N→O bond length | 1.28 | |
| C-Cl bond length | 1.73 | |
| C2-C1-C5 angle | 119.9° |
Electronic Structure and Resonance Stabilization
The electronic structure of this compound is dominated by the N-oxide group’s resonance effects and substituent electronic contributions.
Resonance Effects:
- The N-oxide group forms zwitterionic resonance structures , where the nitrogen bears a positive charge, and the oxygen carries a negative charge. This delocalization stabilizes the molecule by ~20 kcal/mol compared to non-oxidized pyridines.
- The hydroxymethyl group participates in conjugative effects , with its hydroxyl oxygen donating electron density into the ring via lone-pair interactions.
Substituent Electronic Contributions:
- Chloro (C4) : Electron-withdrawing inductive (-I) effect reduces ring electron density, polarizing the N→O bond.
- Methyl (C3) : Electron-donating (+I) effect counteracts chloro’s -I effect, creating localized electron-rich regions.
- Hydroxymethyl (C2) : Combines -I (oxygen electronegativity) and +M (resonance donation) effects, modulating ring aromaticity.
Computational Insights:
Density Functional Theory (DFT) calculations reveal a HOMO-LUMO gap of ~5.2 eV, indicating moderate reactivity. The HOMO is localized on the N-oxide and hydroxymethyl groups, while the LUMO resides on the chloro-substituted ring carbon.
Comparative Analysis with Related Pyridine N-Oxide Derivatives
Comparative studies highlight how substituent identity and position influence physicochemical properties:
Table 1: Comparison with Key Pyridine N-Oxide Derivatives
Key Observations:
- Electron-Withdrawing Groups : Chloro and nitro substituents shorten the N→O bond (1.28–1.27 Å vs. 1.34 Å in unsubstituted pyridine N-oxide) by increasing bond polarity.
- Electron-Donating Groups : Methyl groups lengthen the N→O bond (1.31 Å) due to reduced charge separation.
- Hydroxymethyl Uniqueness : The -CH$$_2$$OH group introduces hydrogen-bonding capability absent in other derivatives, influencing solubility and crystallinity.
Structural Implications:
Properties
IUPAC Name |
(4-chloro-3-methyl-1-oxidopyridin-1-ium-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-5-6(8)2-3-9(11)7(5)4-10/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITWZOHDMBRBHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CO)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
In a representative procedure, 4-chloro-3-methoxy-2-methylpyridine is dissolved in a 25% aqueous PTA solution and heated to 87°C. Hydrogen peroxide (35% concentration) is added dropwise at 60 parts/hour, followed by a 5-hour incubation at 85°C. The reaction mixture is neutralized with NaOH (pH 7–9), extracted with dichloromethane, and purified via reduced-pressure distillation to yield 4-chloro-3-methoxy-2-methylpyridine N-oxide with 95% purity.
Critical Parameters :
-
Temperature : 85–87°C for optimal oxidation efficiency.
-
Catalyst Loading : 12 wt% PTA ensures complete conversion.
-
Oxidant Ratio : 350 parts H₂O₂ per 220 parts substrate minimizes side reactions.
Hydroxymethylation via Acetylation and Hydrolysis
Following N-oxide formation, hydroxymethylation introduces the methanol group at the 2-position. This two-step process involves acetic anhydride-mediated acetylation followed by alkaline hydrolysis .
Acetylation of N-Oxide Intermediates
In a patented method, 3,4-dimethoxy-2-methylpyridine-N-oxide is reacted with acetic anhydride at 85–95°C for 15–16 hours, forming 2-acetoxymethyl-3,4-dimethoxypyridine-N-oxide. While this example uses dimethoxy substituents, analogous conditions apply to chloro-methyl analogs. Key steps include:
Hydrolysis to Pyridinemethanol
The acetylated intermediate is hydrolyzed using NaOH (12% aqueous solution) at 80–90°C for 2–4 hours, yielding 2-hydroxymethyl-3,4-dimethoxypyridine. For chloro-methyl derivatives, similar hydrolysis conditions (pH 12–13, 65–70°C) produce the target methanol group.
Yield Optimization :
-
Extraction : Dichloromethane (3–4 extractions) recovers >90% product.
Alternative Esterification-Hydrolysis Routes
A less common but viable route involves esterifying chloromethylpyridines followed by hydrolysis.
Esterification with Carboxylate Salts
2-Chloro-4-monochloromethylpyridine reacts with potassium acetate in the presence of tetrabutylammonium hydrogensulfate (TBAHS) at 80°C for 7 hours, forming 2-chloro-4-acetoxymethylpyridine. This method, though developed for 2-chloro analogs, is adaptable to 4-chloro-3-methyl substrates by modifying substituents.
Alkaline Hydrolysis
The ester intermediate is hydrolyzed with 15% NaOH at 60°C for 2 hours, yielding 2-hydroxymethylpyridine derivatives. Post-reaction extraction with methylene chloride and vacuum distillation achieve 62–99% purity.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Direct Oxidation | PTA, H₂O₂ | 85–87°C | 5 h | 95% |
| Acetylation-Hydrolysis | Acetic anhydride, NaOH | 85–95°C | 16–20 h | 25.6–62% |
| Esterification | KAc, TBAHS | 80°C | 7 h | 45–48% |
Trade-offs :
-
Direct Oxidation : Highest yield but requires precise control of H₂O₂ addition.
-
Acetylation-Hydrolysis : Lower yield due to side reactions but scalable for industrial use.
-
Esterification : Moderate yield with flexibility in ester group selection.
Industrial-Scale Considerations
Chemical Reactions Analysis
4-Chloro-3-methyl-2-pyridinemethanol 1-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: It can be reduced to remove the oxide group, reverting to 4-Chloro-3-methyl-2-pyridinemethanol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-3-methyl-2-pyridinemethanol 1-Oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-3-methyl-2-pyridinemethanol 1-Oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between 4-Chloro-3-methyl-2-pyridinemethanol 1-Oxide and analogous compounds:
| Compound Name | Substituents | Key Features |
|---|---|---|
| This compound | Cl (C4), CH3 (C3), CH2OH (C2), N-Oxide | Polar hydroxyl group enhances solubility; multifunctional for diverse synthesis |
| 4-Chloro-3-methylpyridine 1-Oxide | Cl (C4), CH3 (C3), N-Oxide | Lacks hydroxymethyl group; simpler structure with high halogen reactivity |
| Pyridine N-Oxide | N-Oxide only | Minimal substitution; limited biological activity |
| 2-Chloro-5-methylpyridine | Cl (C2), CH3 (C5) | No N-oxide group; different substitution pattern reduces polarity |
| 3-Chloro-5-methyl-4-nitropyridine 1-Oxide | Cl (C3), CH3 (C5), NO2 (C4), N-Oxide | Nitro group increases electrophilicity; distinct reactivity |
Biological Activity
4-Chloro-3-methyl-2-pyridinemethanol 1-Oxide, with the CAS number 1329793-61-4, is a compound that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of pyridine derivatives. Its chemical structure can be represented as follows:
- Molecular Formula: C7H8ClNO
- Molecular Weight: 157.6 g/mol
The presence of a chlorine atom and a hydroxymethyl group contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of cell membrane integrity or interference with metabolic processes.
- Antioxidant Properties: There is evidence suggesting that this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the following table:
Case Studies
Several studies have examined the biological effects of this compound:
- Study on Anti-inflammatory Effects: A study investigated the compound's ability to inhibit COX enzymes in vitro. Results indicated a significant reduction in prostaglandin synthesis, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate.
- Antimicrobial Efficacy: In a comparative study against common pathogens, this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its use in developing new antimicrobial agents.
- Cytotoxicity Assessment: Research focusing on cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways, indicating its potential as an anticancer agent. The study reported IC50 values that suggest effective concentrations for therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-3-methyl-2-pyridinemethanol 1-Oxide, and how can reaction conditions be optimized?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or oxidation of pyridine derivatives. For example, chlorination of 3-methyl-2-pyridinemethanol followed by N-oxidation using hydrogen peroxide in acetic acid at 60–80°C is a common route. Optimization involves adjusting reaction time (12–24 hours), catalyst concentration (e.g., 30% H₂O₂), and pH control (pH 4–6) to minimize side products like over-oxidation intermediates. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) yields high-purity product. Monitor reaction progress using TLC or LC-MS .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR: ¹H/¹³C NMR identifies substitution patterns (e.g., chlorine at position 4, methyl at position 3). Chemical shifts for the pyridine-N-oxide moiety typically appear at δ 8.1–8.5 ppm (¹H) and δ 140–150 ppm (¹³C).
- IR: Confirm the N-oxide group via absorption bands at 1250–1300 cm⁻¹ (N→O stretch).
- Mass Spectrometry: High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 188.0482).
Cross-validate with X-ray crystallography for absolute configuration .
Q. What safety precautions are advised when handling this compound?
- Methodological Answer: While direct toxicity data for this compound is limited, structural analogs (e.g., pyridine N-oxides) suggest potential skin/eye irritation and respiratory sensitization. Use PPE (gloves, goggles), work in a fume hood, and avoid dust inhalation. Store in airtight containers at 2–8°C. For waste disposal, neutralize with 10% sodium bicarbonate before incineration .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder in pyridine rings) be resolved during structure refinement?
- Methodological Answer: Use SHELXL for refinement, employing restraints for disordered atoms (e.g., methyl or chlorine groups). Apply the ISOR command to constrain anisotropic displacement parameters. For severe disorder, split the model into two positions with occupancy factors summing to 1. Validate using R-factor convergence (target < 5%) and residual electron density maps (< 0.3 e⁻/ų). Compare with similar N-oxide structures in the Cambridge Structural Database .
Q. How can discrepancies in NMR data (e.g., unexpected splitting) arising from tautomerism or dynamic effects be addressed?
- Methodological Answer: Variable-temperature NMR (VT-NMR) at 25–60°C can resolve dynamic tautomerism. For example, broadening of hydroxyl proton signals at higher temperatures indicates exchange processes. Use deuterated solvents (DMSO-d₆) to slow exchange rates. Complement with DFT calculations (B3LYP/6-311+G(d,p)) to predict stable tautomers and compare computed/experimental shifts .
Q. What in vitro models are suitable for assessing the biological activity of this compound?
- Methodological Answer:
- Cancer Research: Use 4-nitroquinoline 1-oxide (4-NQO)-induced oral cancer models in rodents to evaluate chemopreventive activity. Dose-response studies (10–100 mg/kg, oral) with histopathological validation are recommended.
- Enzyme Inhibition: Screen against p38 MAP kinase (IC₅₀ assays) due to structural similarity to SB-202190. Use ATP-competitive ELISA kits with recombinant enzymes .
Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer: Perform frontier molecular orbital (FMO) analysis using Gaussian09. Calculate HOMO/LUMO energies to identify reactive sites: the N-oxide oxygen (HOMO-rich, nucleophilic) and chlorine (LUMO-rich, electrophilic). Validate with Fukui indices. Molecular dynamics (MD) simulations (AMBER force field) assess solvation effects on reactivity .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
